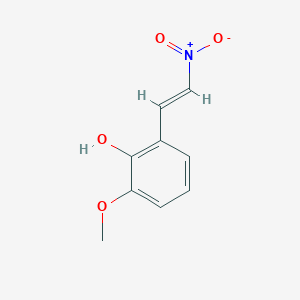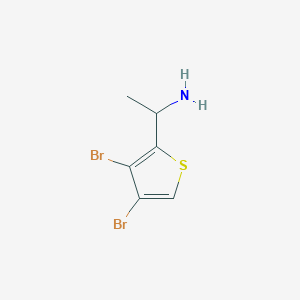
1-(3,4-Dibromothiophen-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dibromothiophen-2-yl)ethanamine is an organic compound with the molecular formula C7H9Br2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms at the 3 and 4 positions of the thiophene ring
Méthodes De Préparation
The synthesis of 1-(3,4-Dibromothiophen-2-yl)ethanamine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 2-thiophenecarboxaldehyde to yield 3,4-dibromo-2-thiophenecarboxaldehyde, which is then reduced to 3,4-dibromothiophene-2-methanol. This intermediate is subsequently converted to this compound through a reaction with ammonia or an amine under suitable conditions .
Analyse Des Réactions Chimiques
1-(3,4-Dibromothiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiol derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1-(3,4-Dibromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
1-(3,4-Dibromothiophen-2-yl)ethanamine can be compared with other brominated thiophene derivatives such as 2-(2,4-Dibromophenyl)ethanamine and N-[(3,4-Dibromothiophen-2-yl)methyl]ethanamine. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Propriétés
Formule moléculaire |
C6H7Br2NS |
|---|---|
Poids moléculaire |
285.00 g/mol |
Nom IUPAC |
1-(3,4-dibromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-3(9)6-5(8)4(7)2-10-6/h2-3H,9H2,1H3 |
Clé InChI |
LFKKUBICHHRNSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CS1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
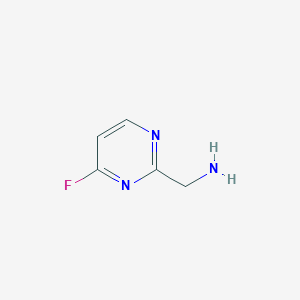
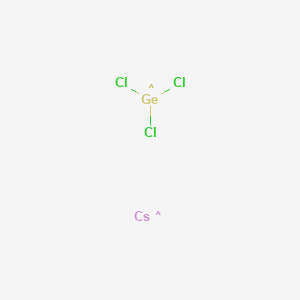

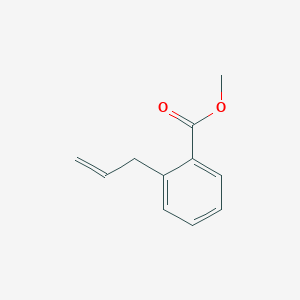
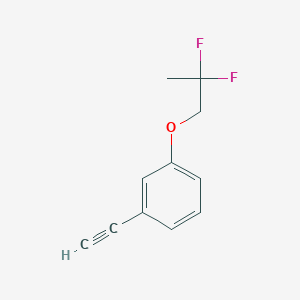

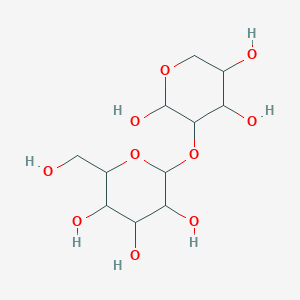
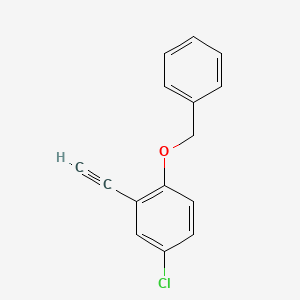
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

